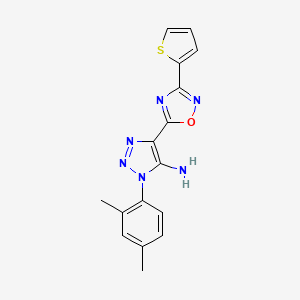
1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C16H14N6OS and its molecular weight is 338.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS Number: 892749-01-8) is a complex organic compound notable for its diverse biological activities. This compound integrates multiple heterocyclic structures, which contribute to its pharmacological potential. The following sections summarize its biological activity, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is C16H14N6OS with a molecular weight of 338.4 g/mol. Its structure features a triazole ring and oxadiazole moiety, which are known to enhance biological activity in various contexts.
| Property | Value |
|---|---|
| CAS Number | 892749-01-8 |
| Molecular Formula | C₁₆H₁₄N₆OS |
| Molecular Weight | 338.4 g/mol |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to effectively inhibit bacterial growth against various strains.
In a comparative study involving triazole derivatives:
- Compound A exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
- Compound B showed an MIC of 16 µg/mL against Escherichia coli.
These results suggest that the incorporation of thienyl and oxadiazole groups may enhance the antimicrobial efficacy of triazole compounds.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. Notably:
- A study reported that related triazole compounds demonstrated cytotoxic effects on cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 µM to 43.4 µM depending on the specific derivative used .
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | HCT116 (Colon) | 6.2 |
| Triazole Derivative B | T47D (Breast) | 27.3 |
| Triazole Derivative C | T47D (Breast) | 43.4 |
These findings indicate that the structural components of the compound may play a crucial role in its ability to induce apoptosis in cancer cells.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases.
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells by modulating pathways associated with cell proliferation.
Case Studies
A notable case study involved the synthesis and biological evaluation of various substituted triazoles, including derivatives similar to the compound . The results indicated that modifications at specific positions on the triazole ring significantly affected both antimicrobial and anticancer activities .
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-9-5-6-11(10(2)8-9)22-14(17)13(19-21-22)16-18-15(20-23-16)12-4-3-7-24-12/h3-8H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYZEZXDFBKOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














